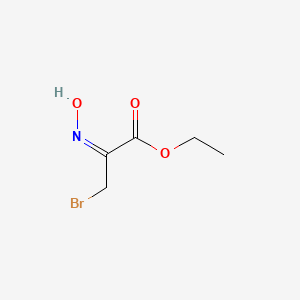
Ethyl 3-bromo-2-(hydroxyimino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-(hydroxyimino)propanoate is an organic compound with the molecular formula C5H8BrNO3 It is a derivative of propanoic acid and is characterized by the presence of a bromine atom, a hydroxyimino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the hydroxyimino group occurring through nucleophilic addition to the carbonyl group of the starting material .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-(hydroxyimino)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate is commonly used as a base to facilitate nucleophilic substitution reactions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used to reduce the hydroxyimino group.
Major Products Formed
Nucleophilic Substitution: Various substituted ethyl 3-bromo-2-(hydroxyimino)propanoates, depending on the nucleophile used.
Reduction: Ethyl 3-amino-2-(hydroxyimino)propanoate.
Scientific Research Applications
Ethyl 3-bromo-2-(hydroxyimino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the preparation of ethyl esters of α-amino acids.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-(hydroxyimino)propanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and hydroxyimino group are key functional groups that participate in these reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-oxopropanoate: Lacks the hydroxyimino group and has different reactivity.
Ethyl 3-amino-2-(hydroxyimino)propanoate: Formed by the reduction of the hydroxyimino group.
Ethyl 3-chloro-2-(hydroxyimino)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Biological Activity
Ethyl 3-bromo-2-(hydroxyimino)propanoate, a compound characterized by its unique bromine atom and hydroxyimino group, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
This compound is a derivative of hydroxyimino acids, notable for its reactivity due to the presence of the bromine atom. This feature enhances its potential as a building block in organic synthesis and medicinal chemistry. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with potential biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromine atom may participate in halogen bonding, further influencing the compound's biological effects .
Anticancer Activity
This compound is being investigated for its anticancer properties. Preliminary findings suggest that compounds containing bromine can induce apoptosis in cancer cells by activating caspases, key proteases involved in programmed cell death . The compound's ability to inhibit certain enzymes may also contribute to its anticancer effects.
Case Studies
- Synthesis and Evaluation : A study synthesized this compound and evaluated its reactivity with various nucleophiles. The resulting α-hydroxyimino esters were further reduced to α-amino esters, demonstrating the compound's versatility as a synthetic intermediate in drug development .
- Cytotoxicity Assessment : In a cytotoxicity evaluation involving spirocyclic bromotyrosines derived from similar structures, moderate selectivity toward cancer cells was observed. The study indicated that these compounds could induce apoptosis effectively, suggesting that this compound may exhibit similar properties .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-(hydroxyimino)propanoate | Lacks bromine atom | Limited antimicrobial activity |
| Ethyl 3-(4-bromophenyl)-2-(hydroxyimino)propanoate | Contains bromine; phenyl group enhances reactivity | Potential anticancer properties |
| Ethyl cyanohydroxyiminopropanoate | Contains cyano group instead of bromine | Different biological profile |
Properties
Molecular Formula |
C5H8BrNO3 |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
ethyl (2E)-3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4- |
InChI Key |
ZKBUGUZPMZDNRT-DAXSKMNVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CBr |
Canonical SMILES |
CCOC(=O)C(=NO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















